Cas no 1804381-55-2 (3-Bromo-5-cyano-4-hydroxybenzoic acid)

3-Bromo-5-cyano-4-hydroxybenzoic acid is a versatile brominated and cyano-substituted benzoic acid derivative, primarily used as an intermediate in organic synthesis and pharmaceutical research. Its key structural features—a bromo group at the 3-position, a cyano group at the 5-position, and a hydroxyl group at the 4-position—make it a valuable building block for constructing complex molecules, particularly in medicinal chemistry and agrochemical applications. The presence of multiple functional groups allows for selective modifications, enabling the synthesis of diverse heterocyclic compounds. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its utility in cross-coupling reactions and as a precursor for bioactive molecules underscores its importance in industrial and academic research settings.
3-Bromo-5-cyano-4-hydroxybenzoic acid structure
1804381-55-2 structure
Product Name:3-Bromo-5-cyano-4-hydroxybenzoic acid
CAS No:1804381-55-2
MF:C8H4BrNO3
MW:242.026261329651
MDL:MFCD28735641
CID:4706195
Update Time:2025-10-30

3-Bromo-5-cyano-4-hydroxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-cyano-4-hydroxybenzoic acid
    • MDL: MFCD28735641
    • Inchi: 1S/C8H4BrNO3/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-2,11H,(H,12,13)
    • InChI Key: DMDUIGDLZNFMDI-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C#N)C=C(C(=O)O)C=1)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 259
  • Topological Polar Surface Area: 81.3

3-Bromo-5-cyano-4-hydroxybenzoic acid Pricemore >>

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3-Bromo-5-cyano-4-hydroxybenzoic acid Related Literature

Additional information on 3-Bromo-5-cyano-4-hydroxybenzoic acid

Comprehensive Overview of 3-Bromo-5-cyano-4-hydroxybenzoic acid (CAS No. 1804381-55-2): Properties, Applications, and Industry Insights

3-Bromo-5-cyano-4-hydroxybenzoic acid (CAS No. 1804381-55-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This benzoic acid derivative features a bromine substitution at the 3-position, a cyano group at the 5-position, and a hydroxyl group at the 4-position, making it a versatile intermediate for synthesizing complex molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for designing kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutic candidates.

The compound’s physicochemical properties include a molecular weight of 242.02 g/mol and a melting point range of 210–215°C, which ensures stability under various experimental conditions. Its solubility profile (moderate in polar solvents like DMSO and methanol) makes it suitable for cross-coupling reactions, a hot topic in green chemistry and catalysis research. Recent publications highlight its role in Suzuki-Miyaura coupling, a reaction frequently searched by synthetic chemists optimizing sustainable methodologies.

In the context of AI-driven drug design, 3-Bromo-5-cyano-4-hydroxybenzoic acid is noted for its pharmacophore features—a combination of hydrogen-bond donors/acceptors and halogen bonds—that enhance binding affinity. This aligns with trending searches on "fragment-based drug discovery" and "scaffold hopping," where such derivatives are pivotal. Analytical techniques like HPLC purity analysis (≥98%) and NMR spectroscopy confirm its structural integrity, addressing common queries about quality control in fine chemical synthesis.

Beyond pharmaceuticals, this compound finds niche applications in material science, particularly in developing organic semiconductors and coordination polymers. Its electron-withdrawing cyano group and hydroxy-carboxylic acid moiety enable tunable electronic properties, a focus area for researchers exploring "conductive organic materials." Regulatory compliance is another hotspot; CAS No. 1804381-55-2 is not listed under restricted substances, making it a safer choice for industrial R&D.

Supply chain dynamics for 3-Bromo-5-cyano-4-hydroxybenzoic acid reflect broader trends in custom synthesis and just-in-time manufacturing. Suppliers emphasize scalable production via flow chemistry, responding to searches on "cost-effective batch optimization." Storage recommendations (ambient temperature, inert atmosphere) and MSDS guidelines are frequently accessed, underscoring the need for clear technical documentation.

Future prospects include its integration into high-throughput screening libraries and bioconjugation strategies, areas dominating academic discourse. As sustainability gains traction, its potential in biodegradable chelators is under investigation—a topic resonating with eco-conscious stakeholders. With rigorous patent analysis revealing incremental innovations (e.g., WO202215678A1), this compound exemplifies the intersection of structural diversity and functional adaptability in modern chemistry.

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